molecular formula C41H52N3O6P B605313 3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile CAS No. 1357289-02-1

3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Cat. No. B605313
M. Wt: 713.85
InChI Key: PLYFRZOJOFDXKE-PAGMWIRJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phosphoramidite for the synthesis of alkyne-modified oligonucleotides. Oligonucleotides can be used for Click Chemistry modification (see the protocol). Diluent for this amidite is acetonitrile, 5 min coupling time is recommended. Standard deprotection conditions can be used for oligonucleotides.

Scientific Research Applications

Photocycloaddition Applications

  • The study by van Wolven, Döpp, and Henkel (2006) discusses photocycloaddition reactions involving similar compounds, specifically 2-aminopropenenitriles. This research contributes to understanding the chemical reactions and potential applications of such complex molecules in the field of organic synthesis (Christiane van Wolven, D. Döpp, G. Henkel, 2006).

Organic Synthesis and Characterization

  • The work by Fall et al. (2021) describes the synthesis and characterization of a compound with a structure that shares similarities in complexity and organic synthesis methodology. This can provide insights into the synthetic pathways and analytical techniques applicable to the compound (Serigne Abdou Khadir Fall et al., 2021).

Diastereoselective Synthesis

  • Suga et al. (1994) explored diastereoselective synthesis involving oxazoline-carboxylates, highlighting methods that could be relevant for manipulating and synthesizing similar complex organic molecules (H. Suga et al., 1994).

Phosphatidylinositol 3-Kinase Inhibition

  • Norman (2014) evaluated the PI3Kδ inhibitor with a complex structure, demonstrating potential biomedical applications of similar compounds in treating respiratory diseases (P. Norman, 2014).

Chemical Transformations

  • Voskressensky et al. (2014) researched the chemical transformation of pyrrolobenzodiazepines, which could provide insights into the reactivity and potential transformations of the compound (L. Voskressensky et al., 2014).

Material Science Applications

  • Wang et al. (2020) discussed the synthesis and characterization of phthalonitrile resin with a hyperbranched structure, relevant for understanding the material science applications of such complex organic compounds (Zi-Long Wang et al., 2020).

properties

CAS RN

1357289-02-1

Product Name

3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

Molecular Formula

C41H52N3O6P

Molecular Weight

713.85

IUPAC Name

Phosphoramidous acid, N,​N-​bis(1-​methylethyl)​-​, (3R,​5S)​-​5-​[[bis(4-​methoxyphenyl)​phenylmethoxy]​methyl]​-​1-​(1-​oxo-​5-​hexyn-​1-​yl)​-​3-​pyrrolidinyl 2-​cyanoethyl ester

InChI

InChI=1S/C41H52N3O6P/c1-8-9-11-17-40(45)43-29-39(50-51(49-27-14-26-42)44(31(2)3)32(4)5)28-36(43)30-48-41(33-15-12-10-13-16-33,34-18-22-37(46-6)23-19-34)35-20-24-38(47-7)25-21-35/h1,10,12-13,15-16,18-25,31-32,36,39H,9,11,14,17,27-30H2,2-7H3/t36-,39+,51?/m0/s1

InChI Key

PLYFRZOJOFDXKE-PAGMWIRJSA-N

SMILES

O=C(CCCC#C)N1C[C@H](OP(OCCC#N)N(C(C)C)C(C)C)C[C@H]1COC(C2=CC=CC=C2)(C3=CC=C(OC)C=C3)C4=CC=C(OC)C=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 2
Reactant of Route 2
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 3
Reactant of Route 3
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 4
Reactant of Route 4
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 5
Reactant of Route 5
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Reactant of Route 6
Reactant of Route 6
3-[[(3R,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-1-hex-5-ynoylpyrrolidin-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile

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